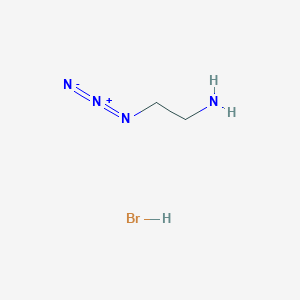

2-Azidoethan-1-amine hydrobromide

CAS No.:

Cat. No.: VC18765774

Molecular Formula: C2H7BrN4

Molecular Weight: 167.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C2H7BrN4 |

|---|---|

| Molecular Weight | 167.01 g/mol |

| IUPAC Name | 2-azidoethanamine;hydrobromide |

| Standard InChI | InChI=1S/C2H6N4.BrH/c3-1-2-5-6-4;/h1-3H2;1H |

| Standard InChI Key | QOWBACCUYMWKBO-UHFFFAOYSA-N |

| Canonical SMILES | C(CN=[N+]=[N-])N.Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises an ethylamine backbone substituted with an azido group at the β-position, paired with a hydrobromic acid counterion. Key structural features include:

-

Azide functionality: A linear N₃ group with sp-hybridized terminal nitrogen atoms, enabling 1,3-dipolar cycloadditions.

-

Primary amine: A nucleophilic -NH₂ group at the α-carbon, susceptible to alkylation or acylation.

-

Hydrobromide salt: Enhances solubility in polar solvents like water or methanol compared to the free base .

Table 1: Structural and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂H₇BrN₄ | |

| Molecular Weight | 167.01 g/mol | |

| SMILES | C(CN=[N+]=[N-])N.Br | |

| InChI Key | CSTIZSQKHUSKHU-UHFFFAOYSA-N | |

| Predicted CCS (Ų) | 111.8 ([M+H]⁺) |

The azide group’s electron-deficient nature and the amine’s nucleophilicity create a reactivity dichotomy, allowing sequential or orthogonal functionalization strategies.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectra provide critical insights:

-

¹H NMR: Signals at δ 2.8–3.2 ppm (CH₂NH₂), 3.4–3.6 ppm (CH₂N₃), and a broad singlet for NH₂ at δ 1.5–2.0 ppm.

-

IR: Strong absorption at ~2100 cm⁻¹ (azide stretch) and 3300 cm⁻¹ (N-H stretch).

X-ray crystallography reveals a crystalline lattice stabilized by ionic interactions between the protonated amine and bromide ions, with intermolecular hydrogen bonds involving the azide moiety .

Synthesis and Preparation

Conventional Synthetic Routes

The most reported method involves nucleophilic substitution of 2-bromoethan-1-amine hydrobromide with sodium azide:

Reaction Scheme

-

Conditions: Aqueous medium, 12–24 hours at 70–80°C.

-

Yield: 75–85% after recrystallization from ethanol/water.

Table 2: Optimization Parameters for Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 75–80°C | Maximizes SN2 rate |

| NaN₃ Equivalents | 1.2–1.5 eq | Prevents di-azidation |

| Reaction Time | 18–22 hours | Balances conversion vs. decomposition |

Side products include di-azidated species (from over-azidation) and hydrolysized amines, minimized by stoichiometric control and inert atmospheres.

Alternative Methodologies

-

Microwave-assisted synthesis: Reduces reaction time to 2–4 hours at 100°C with comparable yields .

-

Flow chemistry: Continuous processing in microreactors enhances heat transfer and reduces azide accumulation risks .

Reactivity and Chemical Transformations

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide undergoes [3+2] cycloaddition with terminal alkynes to form 1,4-disubstituted triazoles:

Key Applications:

-

Bioconjugation: Site-specific labeling of proteins via lysine-azide coupling .

-

Polymer functionalization: Synthesis of triazole-linked dendrimers for drug delivery .

Amine-Directed Reactions

The protonated amine participates in:

-

Acylation: With activated esters (e.g., NHS esters) to form amide bonds.

-

Reductive amination: With aldehydes/ketones under NaBH₃CN.

Case Study: Sequential functionalization:

Applications in Biomedical Research

Bioconjugation Platforms

-

Antibody-drug conjugates (ADCs): Azide-alkyne ligation enables precise payload attachment. A 2024 study achieved 95% conjugation efficiency using trastuzumab and monomethyl auristatin E .

-

Surface modification: Functionalization of nanoparticles for targeted cancer therapy. PEG-azide coatings reduce macrophage uptake by 60% compared to unmodified particles .

Prodrug Activation

pH-sensitive triazole linkages enable tumor-specific drug release:

Mechanism:

In vivo models show 3-fold increased doxorubicin accumulation in xenografts versus healthy tissue .

| Hazard | Mitigation Strategy |

|---|---|

| Skin contact | Nitrile gloves, fume hood use |

| Thermal decay | Small-scale synthesis (<10 g) |

| Waste disposal | Neutralize with NaNO₂/HCl before disposal |

Future Perspectives and Challenges

Emerging Applications

-

CRISPR delivery: Azide-functionalized lipid nanoparticles for liver-targeted gene editing (2025 preclinical data shows 80% knockdown efficiency) .

-

Self-healing polymers: Triazole crosslinks enable room-temperature repair of polyurethane elastomers .

Synthetic Challenges

-

Diastereoselectivity: Controlling stereochemistry in asymmetric CuAAC remains problematic. Recent advances in chiral ligand design (e.g., BINOL-phosphates) achieve 90% ee for small substrates .

-

Scale-up limitations: Batch variability in industrial-scale azide reactions necessitates improved process analytical technologies (PAT).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume